Lycopene
Overview
Description
Synthesis Analysis
Lycopene synthesis has evolved to emphasize efficiency and practicality. Choi et al. (2008) highlighted a synthesis approach using geraniol, a readily available ten-carbon unit, achieving a highly efficient synthesis of all-(E)-lycopene through a seven-step sequence with a 51% overall yield. This method contrasts traditional synthesis relying on the five-carbon building block, isopentenyl pyrophosphate, and simplifies the process by combining four oxidation steps into one-pot double elimination reactions (Choi, Yeo, & Koo, 2008). Similarly, Shen et al. (2011) described a novel synthetic route based on a condensation process followed by modified Wittig–Horner reactions, proving practical for large-scale production (Shen, Jiang, Ye, Song, Liu, Lao, & Wu, 2011).
Molecular Structure Analysis
Lycopene's structure, characterized by its long chain of conjugated double bonds, is fundamental to its chemical and physical properties. It consists of a linear array of 13 double bonds, contributing to its potent antioxidant activity by enabling the molecule to effectively quench singlet oxygen and intercept free radicals. The configuration of these double bonds, primarily in the all-trans form, is crucial for its stability and biological activity.
Chemical Reactions and Properties
Lycopene undergoes various chemical reactions, primarily due to its extensive system of conjugated double bonds. It is susceptible to oxidation, isomerization, and degradation under certain conditions, such as exposure to light, heat, and oxygen. The formation of lycopene oxidation products has been observed in human serum, illustrating its dynamic nature and interaction with biological systems (Stahl & Sies, 1996).
Scientific Research Applications
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Type II Diabetes Mellitus
- Summary of Application : Lycopene has been extensively studied for its biological activities and treatment efficiency in diabetes care . It has potential antioxidant properties, is capable of scavenging reactive species, and alleviates oxidative stress in Type II Diabetes Mellitus (T2DM) patients .
- Methods of Application : Lycopene is consumed through diet, particularly from tomatoes and other red fruits and vegetables .
- Results or Outcomes : Epidemiological investigations indicate that lycopene alleviates oxidative stress in T2DM patients .
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Food Processing
- Summary of Application : Lycopene is used in food processing for preservation and shelf-life extension . It is used as an antioxidant in foods, both in its naturally occurring forms in fruits and vegetables and in artificially added forms involving technologies such as composite coating, active film packaging, emulsion, and microcapsules .
- Methods of Application : Adding lycopene directly to food or during food preparation and processing is the most common method used nowadays to study lycopene for food preservation .
- Results or Outcomes : Lycopene has shown to improve the shelf-life of food products .
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Animal Breeding
- Summary of Application : Lycopene has been used as a natural feed supplement intended to improve meat and egg quality in animal production .
- Methods of Application : Lycopene is added to the feed of animals such as pigs and poultry .
- Results or Outcomes : Studies have shown that lycopene improves livestock production performance, slaughter performance, immunity, antioxidant capacity, intestinal health, and meat quality .
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Medical Cosmetology
- Summary of Application : Lycopene has been used in the field of medical cosmetology for its antioxidant properties . It has been found to have potential benefits in skin aging, reducing redness and irritation, and acting against common skin imperfections such as cellulite and stretch marks .
- Methods of Application : Lycopene is applied topically in various skincare products .
- Results or Outcomes : Studies have shown that lycopene can boost collagen synthesis, increase skin elasticity, and reduce the appearance of wrinkles and fine lines .
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Heart Cerebrovascular Disease
- Summary of Application : Lycopene has been studied for its potential benefits in preventing heart cerebrovascular diseases . It has been found to have antioxidant properties, hypolipaemic agent, inhibitor of pro-inflammatory and pro-thrombotic factors .
- Methods of Application : Lycopene is consumed through diet, particularly from tomatoes and other red fruits and vegetables .
- Results or Outcomes : Studies have shown that low serum and adipose tissue lycopene levels were correlated with early atherosclerosis, and major acute coronary and cerebrovascular events .
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Lycopene Extraction
- Summary of Application : Various methods have been developed to extract lycopene from fruits like tomatoes, watermelon, and papaya .
- Methods of Application : These include extraction with organic solvents like benzene, methanol, hexane, acetone, and ethanol . The highest yields of lycopene were obtained from cherry tomatoes using acetone-petroleum ether extraction .
- Results or Outcomes : The maximum extraction yield of lycopene is 50.82 ± 0.18 µg/g .
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Cancer Prevention
- Summary of Application : Lycopene has been studied for its potential benefits in preventing various types of cancers . It has been found to have antioxidant properties, which may help in preventing the development of cancer .
- Methods of Application : Lycopene is consumed through diet, particularly from tomatoes and other red fruits and vegetables .
- Results or Outcomes : Epidemiological studies have associated the consumption of lycopene with a low risk for prostate cancer .
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Eye Health
- Summary of Application : Lycopene has been studied for its potential benefits in maintaining eye health . It has been found to have antioxidant properties, which may help in preventing age-related macular degeneration .
- Methods of Application : Lycopene is consumed through diet, particularly from tomatoes and other red fruits and vegetables .
- Results or Outcomes : Studies have shown that lycopene can help in maintaining eye health and preventing age-related macular degeneration .
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Bone Health
- Summary of Application : Lycopene has been studied for its potential benefits in maintaining bone health . It has been found to have antioxidant properties, which may help in preventing osteoporosis .
- Methods of Application : Lycopene is consumed through diet, particularly from tomatoes and other red fruits and vegetables .
- Results or Outcomes : Studies have shown that lycopene can help in maintaining bone health and preventing osteoporosis .
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Neurological Diseases
- Summary of Application : Lycopene has been studied for its potential benefits in preventing neurological diseases . It has been found to have antioxidant properties, which may help in preventing diseases like Alzheimer’s and Parkinson’s .
- Methods of Application : Lycopene is consumed through diet, particularly from tomatoes and other red fruits and vegetables .
- Results or Outcomes : Studies have shown that lycopene can help in preventing neurological diseases like Alzheimer’s and Parkinson’s .
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Skin Health
- Summary of Application : Lycopene has been studied for its potential benefits in maintaining skin health . It has been found to have antioxidant properties, which may help in preventing skin aging and skin diseases .
- Methods of Application : Lycopene is applied topically in various skincare products .
- Results or Outcomes : Studies have shown that lycopene can boost collagen synthesis, increase skin elasticity, and reduce the appearance of wrinkles and fine lines .
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Immune System
- Summary of Application : Lycopene has been studied for its potential benefits in boosting the immune system . It has been found to have antioxidant properties, which may help in enhancing the immune response .
- Methods of Application : Lycopene is consumed through diet, particularly from tomatoes and other red fruits and vegetables .
- Results or Outcomes : Studies have shown that lycopene can enhance the immune response .
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Stroke Prevention
- Summary of Application : Higher lycopene intake and blood levels correlate with a reduced risk for stroke .
- Methods of Application : Lycopene is consumed through diet, particularly from tomatoes and other red fruits and vegetables .
- Results or Outcomes : Studies have shown that lycopene can help in preventing stroke .
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High Blood Pressure
- Summary of Application : Lycopene is used for high blood pressure .
- Methods of Application : Lycopene is consumed through diet, particularly from tomatoes and other red fruits and vegetables .
- Results or Outcomes : While there is no good scientific evidence to support this use, some studies suggest that lycopene might help lower blood pressure .
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High Cholesterol
- Summary of Application : Lycopene is used for high cholesterol .
- Methods of Application : Lycopene is consumed through diet, particularly from tomatoes and other red fruits and vegetables .
- Results or Outcomes : While there is no good scientific evidence to support this use, some studies suggest that lycopene might help lower cholesterol .
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Antioxidant
- Summary of Application : Lycopene is a powerful antioxidant that might help protect cells from damage .
- Methods of Application : Lycopene is consumed through diet, particularly from tomatoes and other red fruits and vegetables .
- Results or Outcomes : Many studies in the literature report the antioxidant activity of lycopene, which is able to quench the singlet oxygen and scavenge free radicals, preventing chronic diseases .
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Immune Response
- Summary of Application : Lycopene activity also includes enhancement of the immune response .
- Methods of Application : Lycopene is consumed through diet, particularly from tomatoes and other red fruits and vegetables .
- Results or Outcomes : Studies have shown that lycopene can enhance the immune response .
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Gene Expression and Cell Cycle Regulation
- Summary of Application : Lycopene activity also includes modulation of gene expression and cell cycle regulation .
- Methods of Application : Lycopene is consumed through diet, particularly from tomatoes and other red fruits and vegetables .
- Results or Outcomes : Studies have shown that lycopene can modulate gene expression and regulate cell cycle .
Safety And Hazards
properties
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIJSZIZWZSQBC-GYZMGTAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
Record name | lycopene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Lycopene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046593 | |
Record name | all-trans-Lycopene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lycopene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Lycopene | |
CAS RN |
502-65-8 | |
Record name | Lycopene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lycopene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lycopene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11231 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | all-trans-Lycopene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Psi,psi-carotene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYCOPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0N2N0WV6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lycopene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 °C | |
Record name | Lycopene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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